5-broMo-N-propylpyridine-3-sulfonaMide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

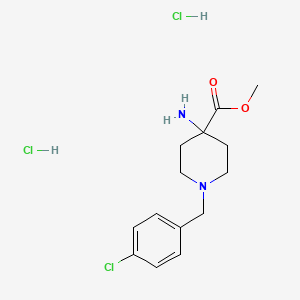

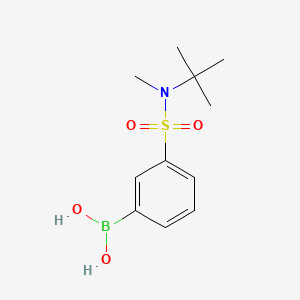

5-Bromo-N-propylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11BrN2O2S . It is a member of the sulfonamide family, which forms the basis of several groups of drugs .

Molecular Structure Analysis

The molecular structure of 5-Bromo-N-propylpyridine-3-sulfonamide consists of a pyridine ring substituted with a bromine atom and a propylsulfonamide group . The molecular weight of the compound is 279.15 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-N-propylpyridine-3-sulfonamide include a molecular weight of 279.15 . The boiling point and other specific properties are not provided in the search results .科学的研究の応用

Cross-Coupling Reactions

"5-bromo-N-propylpyridine-3-sulfonamide" and its derivatives serve as key intermediates in cross-coupling reactions, facilitating the synthesis of various sulfonamide compounds. For instance, the cross-coupling of 3-bromopyridine with sulfonamides, catalyzed by copper and 1,3-di(pyridin-2-yl)propane-1,3-dione, leads to N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides with good to excellent yields. This methodology is adaptable to a wide range of phenyl bromides and sulfonamides, showcasing the compound's utility in synthesizing complex sulfonamide structures (Han, 2010).

Novel Reagents and Catalysis

Novel N-bromo sulfonamide reagents have been synthesized, offering a highly efficient catalyst for the synthesis of bis(pyrazol-5-ol)s via a one-pot pseudo five-component condensation reaction. These reagents, such as N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, demonstrate the compound's potential in catalyzing complex organic reactions with high yields, short reaction times, and clean workup (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Antibacterial Activity

Sulfonamide-derived compounds, including those related to "5-bromo-N-propylpyridine-3-sulfonamide," have been synthesized and assessed for their antibacterial and antifungal activities. These studies reveal that sulfonamide compounds exhibit moderate to significant antibacterial activity against various bacterial strains, underscoring their potential in developing new antimicrobial agents (Chohan & Shad, 2011).

Safety And Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-N-propylpyridine-3-sulfonamide involves the synthesis of the sulfonamide group followed by the addition of the bromine and propyl group to the pyridine ring.", "Starting Materials": ["Pyridine-3-sulfonic acid", "Propylamine", "Bromine", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethanol"], "Reaction": ["Step 1: Pyridine-3-sulfonic acid is reacted with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 2: The diazonium salt is then reacted with ethanol to form the ethyl ester.", "Step 3: The ethyl ester is then reacted with propylamine in the presence of sodium hydroxide to form the sulfonamide group.", "Step 4: Bromine is then added to the pyridine ring in the presence of a catalyst to form 5-bromo-N-propylpyridine-3-sulfonamide."] } | |

CAS番号 |

1266868-12-5 |

製品名 |

5-broMo-N-propylpyridine-3-sulfonaMide |

分子式 |

C8H11BrN2O2S |

分子量 |

279.152 |

IUPAC名 |

5-bromo-2-propylpyridine-3-sulfonamide |

InChI |

InChI=1S/C8H11BrN2O2S/c1-2-3-7-8(14(10,12)13)4-6(9)5-11-7/h4-5H,2-3H2,1H3,(H2,10,12,13) |

InChIキー |

VNGHITJHOKCQDL-UHFFFAOYSA-N |

SMILES |

CCCC1=NC=C(C=C1S(=O)(=O)N)Br |

同義語 |

5-broMo-N-propylpyridine-3-sulfonaMide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[[4-[[(2-bromoacetyl)amino]methyl]cyclohexyl]methyl]acetamide](/img/structure/B577982.png)

![5-Chloro-8-fluoropyrido[3,4-b]pyrazine](/img/structure/B577990.png)